4-(Chloromethanesulfonyl)-2-nitrophenyl selenocyanate
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Overview
Description
4-(Chloromethanesulfonyl)-2-nitrophenyl selenocyanate is an organoselenium compound that contains a selenocyanate group (-SeCN).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethanesulfonyl)-2-nitrophenyl selenocyanate typically involves the nucleophilic substitution of a halogen atom by a selenocyanate group. One common method is the reaction of a halogenated precursor with potassium selenocyanate (KSeCN) as the nucleophilic donor . The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions to ensure complete substitution.
Industrial Production Methods
This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safe handling of selenium compounds due to their toxicity .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethanesulfonyl)-2-nitrophenyl selenocyanate can undergo various types of chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form selenium dioxide (SeO2) and other selenium-containing products.
Reduction: Reduction reactions can convert the selenocyanate group to selenol (-SeH) or diselenide (-Se-Se-).
Substitution: The selenocyanate group can be substituted by other nucleophiles, such as thiolates or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiolates (R-SH) or amines (R-NH2) can react with the selenocyanate group under mild conditions.
Major Products
Oxidation: Selenium dioxide (SeO2), seleninic acids.
Reduction: Selenols, diselenides.
Substitution: Thiocyanates, amines.
Scientific Research Applications
4-(Chloromethanesulfonyl)-2-nitrophenyl selenocyanate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce selenium into molecules.
Mechanism of Action
The mechanism of action of 4-(Chloromethanesulfonyl)-2-nitrophenyl selenocyanate involves
Properties
CAS No. |
61496-98-8 |
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Molecular Formula |
C8H5ClN2O4SSe |
Molecular Weight |
339.63 g/mol |
IUPAC Name |
[4-(chloromethylsulfonyl)-2-nitrophenyl] selenocyanate |
InChI |
InChI=1S/C8H5ClN2O4SSe/c9-4-16(14,15)6-1-2-8(17-5-10)7(3-6)11(12)13/h1-3H,4H2 |
InChI Key |
AEEDOZOYBYGFNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCl)[N+](=O)[O-])[Se]C#N |
Origin of Product |
United States |
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